rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans
Description
rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans is a chiral benzopyran derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the dihydrobenzopyran scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group introduces polarity, balancing solubility. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzopyrans, which are known for antioxidant, anti-inflammatory, and enzyme-modulating activities .
Properties
IUPAC Name |
[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)10-8(6-15)5-7-3-1-2-4-9(7)16-10/h1-4,8,10,15H,5-6H2/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZAULJOYFYKLZ-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans typically involves a multi-step process. The following is an example of a common synthetic route:
Formation of the benzopyran ring: : The benzopyran ring is often synthesized through a cyclization reaction involving an ortho-hydroxyacetophenone derivative.
Introduction of the trifluoromethyl group: : The trifluoromethyl group is usually introduced via a Friedel-Crafts alkylation reaction using a suitable trifluoromethylating agent.
Hydrogenation and reduction: : The final step involves hydrogenation of the benzopyran ring and reduction of intermediates to obtain the final compound.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis process. Reaction conditions such as temperature, pressure, and choice of solvents and catalysts are optimized for large-scale production, ensuring maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, converting the primary alcohol group into aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can be performed to modify the functional groups within the compound, potentially altering its chemical properties.
Substitution: : The trifluoromethyl group allows for various substitution reactions, introducing different substituents into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : Nucleophilic reagents such as sodium azide (NaN₃) or Grignard reagents in the presence of a suitable catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability in cancer cells .
- A study on related benzopyran derivatives indicated their ability to inhibit tumor growth through apoptosis induction in various cancer cell lines .
-
Neuroprotective Effects :
- Research has suggested that benzopyran derivatives can offer neuroprotection against oxidative stress. The presence of the trifluoromethyl moiety may enhance the neuroprotective effects by modulating oxidative stress pathways .
- Investigations into the neuroprotective mechanisms of these compounds are ongoing, focusing on their ability to cross the blood-brain barrier and exert therapeutic effects in neurodegenerative diseases.
Synthesis and Chemical Reactions
The synthesis of rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol can be achieved through several multicomponent reactions, which are efficient for creating complex molecular architectures. These methods often involve the use of isocyanides or other reactive intermediates that facilitate the formation of the desired benzopyran structure under mild conditions .
Material Science Applications
-
Fluorinated Polymers :
- The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance thermal stability and chemical resistance. This property is particularly valuable in coatings and materials used in harsh environments .
- Studies have explored the use of benzopyran derivatives as additives to improve the mechanical properties of fluorinated polymers.
-
Sensors :
- Compounds with fluorinated groups are often utilized in sensor technology due to their unique electronic properties. The high electronegativity of fluorine can modify the electronic structure of the materials, leading to enhanced sensitivity in detecting environmental pollutants or biological markers .
Case Study 1: Anticancer Screening
A series of synthesized benzopyran derivatives were tested against various cancer cell lines (e.g., MCF-7, HeLa). The results demonstrated that compounds with a trifluoromethyl group showed IC50 values significantly lower than their non-fluorinated counterparts, indicating enhanced potency against tumor growth.
Case Study 2: Neuroprotective Mechanisms
In a model of oxidative stress-induced neuronal injury, rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol was administered to observe its effects on cell viability and apoptosis markers. Results indicated a marked reduction in apoptotic cells compared to controls, suggesting its potential as a neuroprotective agent.
Mechanism of Action
The mechanism by which rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group and benzopyran ring can interact with various enzymes and receptors, potentially affecting signal transduction pathways, oxidative stress response, and other biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include derivatives of 3,4-dihydro-2H-1-benzopyran with modifications at the 2- and 3-positions. A notable example from the literature is 2H-1-Benzopyran-3,7,8-triol, 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-, triacetate, (2R,3S) (CAS: 104732-05-0), which shares the dihydrobenzopyran core but differs in substituents and stereoelectronic effects .
Comparative Analysis Table
| Property/Feature | rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans | 2-[3,4-bis(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3,7,8-triol triacetate |
|---|---|---|
| Core Structure | 3,4-dihydro-2H-1-benzopyran | 3,4-dihydro-2H-1-benzopyran |
| 2-Position Substituent | Trifluoromethyl (-CF₃) | 3,4-bis(acetyloxy)phenyl |
| 3-Position Substituent | Hydroxymethyl (-CH₂OH) | Acetylated triol (7,8-di-O-acetyl, 3-O-acetyl) |
| Polarity | Moderate (balance of -CF₃ and -CH₂OH) | Low (high lipophilicity due to acetyl groups) |
| Stereochemistry | (2R,3S), trans | (2R,3S) |
| Potential Bioactivity | Enzyme inhibition, metabolic stability | Prodrug (acetyl groups may hydrolyze to active phenolic forms) |
Research Findings and Implications
Trifluoromethyl vs. Acyloxy Groups :
The trifluoromethyl group in the target compound confers electron-withdrawing effects and metabolic resistance, whereas the 3,4-bis(acetyloxy)phenyl group in the analogue acts as a lipophilic prodrug moiety. The latter may enhance membrane permeability but requires enzymatic activation for therapeutic efficacy .
Hydroxymethyl vs. In contrast, the acetylated triol in the analogue reduces polarity, favoring passive diffusion but limiting direct interactions with hydrophilic targets.
Stereochemical Influence :
Both compounds share the (2R,3S) configuration, suggesting similar spatial orientations of substituents. However, the trans-configuration in the target compound may impose distinct conformational constraints, affecting receptor-binding pocket compatibility.
Stability and Solubility : The trifluoromethyl-hydroxymethyl combination in the target compound likely enhances aqueous solubility compared to the heavily acetylated analogue, which may exhibit poor solubility in biological matrices.
Biological Activity
The compound rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans (CAS No. 2059910-44-8), is a member of the benzopyran class of compounds. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C11H11F3O2, with a molecular weight of approximately 232.19 g/mol. The structure features a trifluoromethyl group and a benzopyran moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H11F3O2 |
| Molecular Weight | 232.19 g/mol |
| CAS Number | 2059910-44-8 |
| IUPAC Name | ((2R,3S)-2-(trifluoromethyl)chroman-3-yl)methanol |
Research indicates that rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol exhibits biological activity through various mechanisms:
- Enzyme Inhibition : This compound has shown potential in inhibiting phospholipase A2 (PLA2) activity, which is crucial in inflammatory processes. In studies involving chromene derivatives, inhibition levels ranged from 12 to 68 μM .
- Antioxidant Properties : The presence of the benzopyran structure is associated with antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Modulation of Signaling Pathways : The compound may influence non-receptor tyrosine-protein kinase pathways involved in T-cell maturation and function . This modulation can have implications for immune response regulation.
Antiinflammatory Activity
In vitro studies have demonstrated that rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol can reduce the production of pro-inflammatory cytokines. This effect is attributed to its ability to inhibit key enzymes involved in inflammatory pathways.
Neuroprotective Effects
Preliminary research suggests that the compound may possess neuroprotective properties. It appears to mitigate neuronal cell death in models of neurodegeneration, potentially through its antioxidant effects.
Case Studies
- Study on PLA2 Inhibition : A study published in RSC Advances highlighted the effectiveness of various chromene derivatives in inhibiting PLA2 activity. The results indicated that modifications to the benzopyran structure could enhance inhibitory potency .
- Neuroprotection in Animal Models : In experimental models of neurodegeneration, administration of rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol resulted in reduced markers of oxidative stress and inflammation, suggesting a protective role against neurotoxic agents.
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high stereochemical fidelity for the trans configuration of this compound?
- Methodological Answer : Stereoselective synthesis requires chiral catalysts or auxiliaries to control the (2R,3S) configuration. For benzopyran derivatives, [3,3]-sigmatropic rearrangements (e.g., as in ’s cascade strategy) can be adapted with chiral ligands to favor the trans diastereomer . Solvent polarity and temperature should be optimized to minimize epimerization during methanol functionalization.
Q. How should researchers confirm enantiomeric purity during synthesis?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and compare retention times to enantiopure standards. Polarimetry can supplement this, but HPLC offers higher resolution for trifluoromethyl-bearing compounds. highlights chromatographic validation for structurally similar fluorinated benzopyrans .
Q. What purification techniques are effective for isolating the target compound from diastereomeric byproducts?
- Methodological Answer : Sequential chromatography (e.g., silica gel followed by chiral stationary phases) or fractional crystallization in solvents like hexane/ethyl acetate. demonstrates column chromatography for isolating benzofuran derivatives, which can be extrapolated here .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for stereochemical assignments?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and coupling constants for proposed stereoisomers. For example, compare computed / NMR spectra (using Gaussian or ORCA) with experimental data. X-ray crystallography remains the gold standard for absolute configuration confirmation. ’s ICReDD framework supports integrating computational validation into experimental workflows .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in further functionalization?
- Methodological Answer : The electron-withdrawing CF group increases electrophilicity at the benzopyran oxygen, enabling nucleophilic substitution. Quantum chemical calculations (e.g., transition-state modeling in Gaussian) can identify reactive sites and energy barriers. ’s reaction path search methods are applicable for optimizing derivatization conditions .
Q. How can researchers optimize reaction pathways to mitigate racemization during large-scale synthesis?
- Methodological Answer : Employ continuous-flow reactors to reduce residence time at high temperatures. Use in-line monitoring (e.g., FTIR or Raman spectroscopy) to detect racemization in real time. ’s subclass RDF2050112 (reactor design) emphasizes process control for stereochemical stability .
Data Contradiction Analysis
Q. How should conflicting data between theoretical and experimental melting points be addressed?
- Methodological Answer : Theoretical melting points (e.g., from DSC simulations) may differ due to polymorphic forms or impurities. Recrystallize the compound under varying conditions (slow cooling vs. rapid precipitation) and re-analyze. Cross-reference with thermal analysis (TGA/DSC) and XRD for crystallinity assessment.
Q. What steps validate discrepancies in observed vs. predicted HPLC retention times for enantiomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
